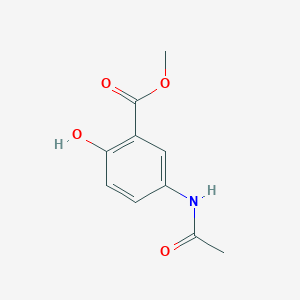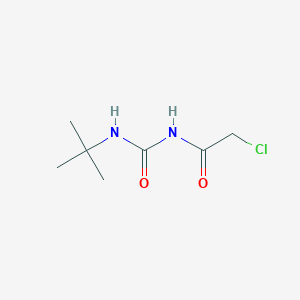
5-乙酰氨基-2-羟基苯甲酸甲酯
概述
描述
Methyl 5-acetamido-2-hydroxybenzoate is an organic compound with the molecular formula C10H11NO4 It is a derivative of 5-acetamido-2-hydroxybenzoic acid, where the carboxyl group is esterified with a methyl group
科学研究应用
Methyl 5-acetamido-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用机制
Target of Action
Methyl 5-acetamido-2-hydroxybenzoate primarily targets the cyclooxygenase 2 (COX-2) receptors . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .
Mode of Action
The compound interacts with COX-2 receptors, potentially inhibiting their activity . This interaction can lead to a decrease in the production of prostanoids, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by Methyl 5-acetamido-2-hydroxybenzoate is the prostanoid synthesis pathway . By inhibiting COX-2, the compound can disrupt this pathway, leading to reduced production of prostanoids and, consequently, decreased inflammation and pain .
Pharmacokinetics
In-silico studies suggest that the compound may have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be further investigated through in-vivo studies.
Result of Action
The molecular and cellular effects of Methyl 5-acetamido-2-hydroxybenzoate’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and disrupting the prostanoid synthesis pathway, the compound can decrease the production of prostanoids, which are key mediators of inflammation and pain .
生化分析
Biochemical Properties
Methyl 5-acetamido-2-hydroxybenzoate plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to interact with cyclooxygenase 2 (COX-2) receptors, which are involved in the inflammatory response . The binding affinity of Methyl 5-acetamido-2-hydroxybenzoate to COX-2 receptors suggests its potential as a non-steroidal anti-inflammatory drug (NSAID). Additionally, computational studies have predicted its pharmacokinetic and toxicological properties, indicating good bioavailability and binding affinity .
Cellular Effects
Methyl 5-acetamido-2-hydroxybenzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have anti-nociceptive activity, which means it can reduce the sensation of pain . This effect is likely mediated through its interaction with COX-2 receptors, leading to the inhibition of prostaglandin synthesis, a key mediator of inflammation and pain
Molecular Mechanism
The molecular mechanism of Methyl 5-acetamido-2-hydroxybenzoate involves its binding interactions with biomolecules, particularly COX-2 receptors. By binding to these receptors, it inhibits the enzyme’s activity, reducing the production of pro-inflammatory prostaglandins . This inhibition is crucial for its anti-inflammatory and analgesic effects. Additionally, the compound’s structure allows it to interact with other proteins and enzymes, potentially modulating various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-acetamido-2-hydroxybenzoate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to Methyl 5-acetamido-2-hydroxybenzoate in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects, indicating its potential for chronic use .
Dosage Effects in Animal Models
The effects of Methyl 5-acetamido-2-hydroxybenzoate vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.
Metabolic Pathways
Methyl 5-acetamido-2-hydroxybenzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the modification of the compound to increase its solubility and facilitate its excretion. The metabolic pathways of Methyl 5-acetamido-2-hydroxybenzoate also influence its bioavailability and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, Methyl 5-acetamido-2-hydroxybenzoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The efficient transport and distribution of Methyl 5-acetamido-2-hydroxybenzoate are crucial for its therapeutic effects, ensuring that it reaches the sites of inflammation and pain .
Subcellular Localization
The subcellular localization of Methyl 5-acetamido-2-hydroxybenzoate is essential for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target proteins and enzymes . Post-translational modifications and targeting signals play a role in its localization, ensuring that Methyl 5-acetamido-2-hydroxybenzoate exerts its effects at the appropriate sites within the cell .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 5-acetamido-2-hydroxybenzoate can be synthesized through classic acylation reactions. One common method involves the acylation of 5-amino-2-hydroxybenzoic acid with acetic anhydride or acetyl chloride to form 5-acetamido-2-hydroxybenzoic acid. This intermediate is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield methyl 5-acetamido-2-hydroxybenzoate .
Industrial Production Methods
Industrial production of methyl 5-acetamido-2-hydroxybenzoate typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions and ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Methyl 5-acetamido-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamido group.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamido derivatives.
相似化合物的比较
Similar Compounds
- Methyl 4-acetamido-2-hydroxybenzoate
- Methyl 3-hydroxybenzoate
- Methyl 4-hydroxybenzoate
Uniqueness
Methyl 5-acetamido-2-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown better selectivity and binding affinity for COX-2, making it a promising candidate for the development of safer and more effective NSAIDs .
属性
IUPAC Name |
methyl 5-acetamido-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-9(13)8(5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOILLVHUXHWRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368251 | |
| Record name | methyl 5-acetamido-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81887-68-5 | |
| Record name | methyl 5-acetamido-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)
![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)

![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)






![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)

